molecular formula C9H7NO B056113 1-(3-Pyridinyl)-3-butyne-1-one CAS No. 113590-54-8

1-(3-Pyridinyl)-3-butyne-1-one

Cat. No. B056113
M. Wt: 145.16 g/mol
InChI Key: QUHBKADGOFVMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyridinyl)-3-butyne-1-one, also known as P3B, is a chemical compound that has attracted attention in scientific research due to its potential applications in the field of drug discovery. P3B is an inhibitor of the enzyme SIRT2, which is involved in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.

Mechanism Of Action

1-(3-Pyridinyl)-3-butyne-1-one inhibits SIRT2 by binding to the enzyme's active site and preventing its deacetylase activity. This leads to an accumulation of acetylated proteins, which can have various effects on cellular processes depending on the specific protein involved.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3-Pyridinyl)-3-butyne-1-one depend on the specific cellular processes affected by the accumulation of acetylated proteins. In animal models of Parkinson's disease, 1-(3-Pyridinyl)-3-butyne-1-one has been shown to improve motor function and reduce neuroinflammation, likely through its inhibition of SIRT2. In cancer cells, SIRT2 inhibition can lead to cell cycle arrest and apoptosis, which may contribute to 1-(3-Pyridinyl)-3-butyne-1-one's anticancer properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Pyridinyl)-3-butyne-1-one in lab experiments is its specificity for SIRT2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, 1-(3-Pyridinyl)-3-butyne-1-one's potency as an inhibitor may also make it difficult to achieve desired levels of inhibition without causing off-target effects. Additionally, the synthesis of 1-(3-Pyridinyl)-3-butyne-1-one can be complex and time-consuming, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on 1-(3-Pyridinyl)-3-butyne-1-one. One area of interest is the development of more potent and selective SIRT2 inhibitors based on the structure of 1-(3-Pyridinyl)-3-butyne-1-one. Additionally, further investigation into the specific cellular processes affected by SIRT2 inhibition could provide insights into the potential therapeutic applications of 1-(3-Pyridinyl)-3-butyne-1-one and related compounds. Finally, studies on the pharmacokinetics and toxicity of 1-(3-Pyridinyl)-3-butyne-1-one in animal models could provide valuable information for the development of potential drug candidates based on this compound.

Synthesis Methods

1-(3-Pyridinyl)-3-butyne-1-one can be synthesized using a multistep process involving the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of propargyl bromide and subsequent deprotection of the resulting compound. The purity of the synthesized 1-(3-Pyridinyl)-3-butyne-1-one can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

1-(3-Pyridinyl)-3-butyne-1-one has been shown to have potential applications in the field of drug discovery, particularly for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. SIRT2 inhibition has been shown to have neuroprotective effects, and 1-(3-Pyridinyl)-3-butyne-1-one has been demonstrated to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, 1-(3-Pyridinyl)-3-butyne-1-one has been shown to have anticancer properties, as SIRT2 inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

properties

CAS RN

113590-54-8

Product Name

1-(3-Pyridinyl)-3-butyne-1-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

1-pyridin-3-ylbut-3-yn-1-one

InChI

InChI=1S/C9H7NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,3,5-7H,4H2

InChI Key

QUHBKADGOFVMAT-UHFFFAOYSA-N

SMILES

C#CCC(=O)C1=CN=CC=C1

Canonical SMILES

C#CCC(=O)C1=CN=CC=C1

synonyms

3-Butyn-1-one,1-(3-pyridinyl)-(9CI)

Origin of Product

United States

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